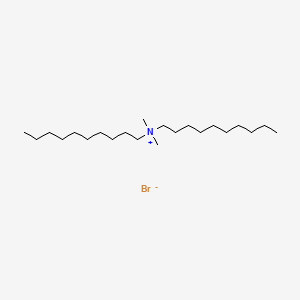
二癸基二甲基溴化铵
描述
Didecyldimethylammonium bromide (DDAB) is a double-chain cationic surfactant . It is recognized for its surface-active properties, making it a subject of interest in the field of material science and surface chemistry research . It is commonly used as a surfactant and a phase transfer catalyst . It is also used in the preparation of hydrophobic ammonium-based ionic liquid .
Synthesis Analysis
DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers . It is also used as a surfactant to synthesize gold nanoclusters and nanocubes . It forms supersaturated reverse micelles and microemulsions that act as organized reaction microenvironments for the synthesis of barium sulfate .
Molecular Structure Analysis
The linear formula of DDAB is [CH3(CH2)11]2N(CH3)2Br . It has a molecular weight of 462.63 . The structure of DDAB can be interpreted in terms of the molecular structures of complexes .
Chemical Reactions Analysis
DDAB has been used in combination therapies to solve some solid drug problems and improve more effective treatments for humans and animals . The combination of pharmaceutical agents by using pharmaceutical deep eutectic solvents (PDESs) produces dual-action drugs and reduces drug resistance .
Physical And Chemical Properties Analysis
DDAB is a white to pale yellow paste, or colorless to pale yellow liquid, or solid . It is slightly soluble in water and soluble in ethanol, benzene . It is hygroscopic and stable . It decomposes by high heat .
科学研究应用
Antibacterial and Antioxidant Activity
DDAB has been used in the formulation of new pharmaceuticals that exhibit both antibacterial and antioxidant properties . This is achieved by combining pharmaceutical agents using pharmaceutical deep eutectic solvents (PDESs) to produce dual-action drugs and reduce drug resistance . The study found that the PDESs can be used to produce drugs with dual functionalities .
Control of Biofilms
DDAB has been applied to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa . The study explored the antibacterial mechanism of DDAB and its effect on biofilm removal . Furthermore, the effect of treatment by DDAB combined with slightly acidic electrolyzed water (SAEW) on biofilms of S. aureus or P. aeruginosa was also investigated .
Synthesis of Multilamellar Vesicular Silica
DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers . This application is particularly useful in the field of materials science where the properties of materials can be fine-tuned by controlling their structure at the nanoscale .
Synthesis of Gold Nanoclusters and Nanocubes
DDAB has been used as a surfactant in the synthesis of gold nanoclusters and nanocubes . The surfactant properties of DDAB allow it to control the size and shape of the nanoparticles during synthesis, which is crucial for their subsequent applications in areas such as catalysis, electronics, and medicine .
作用机制
Target of Action
Didecyldimethylammonium bromide (DDAB) is a disinfectant and microbicidal agent . Its primary targets are the phospholipid membrane of Escherichia coli (strain K12) and Cyclopropane mycolic acid synthase 2 of Mycobacterium tuberculosis .
Mode of Action
DDAB interacts with its targets by disrupting the phospholipid membrane, leading to changes in the bacterial cell structure . This interaction results in the bactericidal and microbicidal properties of DDAB .
Biochemical Pathways
It’s known that ddab disrupts the phospholipid membrane, which is crucial for the survival and function of bacteria . This disruption can lead to cell death, contributing to the compound’s disinfectant and microbicidal properties .
Result of Action
The primary result of DDAB’s action is the death of bacteria, due to the disruption of the phospholipid membrane . This makes DDAB an effective disinfectant and microbicidal agent .
Action Environment
The action of DDAB can be influenced by environmental factors. For instance, it has been found to form supersaturated reverse micelles and microemulsions, acting as organized reaction microenvironments for the synthesis of barium sulfate . Additionally, it has been reported that DDAB can modify calcium montmorillonite through direct ion-exchange to synthesize thermally stable organoclay . These properties suggest that the action, efficacy, and stability of DDAB can be influenced by the surrounding environment.
安全和危害
DDAB is corrosive . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
DDAB has been used to produce drugs with dual functionalities . The produced PDES from (ascorbic acid: DDAB) exhibits stronger antibacterial activity against Gram-positive Staphyloccocus aureus and Staphyloccocus epidermidis than gram negatives . One of the most interesting PDESs studied in this research was that of DDAB and ascorbic acid . This forms a eutectic which is far from the solid drugs issues and shows dual functionality like antibacterial and antioxidant activity .
属性
IUPAC Name |
didecyl(dimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXUWVIJIQANV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-56-8 (Parent) | |
| Record name | Didecyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046528 | |
| Record name | Didecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didecyldimethylammonium bromide | |
CAS RN |
2390-68-3 | |
| Record name | Didecyl dimethyl ammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYLDIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L098XL5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DDAB, as a cationic surfactant, primarily targets cell membranes. Its bactericidal mechanism involves disrupting the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death. [, , ] This interaction is driven by electrostatic interactions between the positively charged DDAB and the negatively charged bacterial cell membrane.
A: * Molecular formula: C22H48BrN* Molecular weight: 422.54 g/mol* Spectroscopic data: While specific spectroscopic data is not provided in the abstracts, DDAB can be characterized using techniques like NMR, FTIR, and Mass Spectrometry. []
A: While the abstracts do not specifically mention computational studies on DDAB, theoretical models like the DLVO theory and its modifications have been used to study the stability of DDAB-containing vesicles. [] This suggests that computational approaches can be applied to understand and predict the behavior of DDAB in different systems.
A: The two decyl chains in DDAB contribute significantly to its binding affinity compared to single-chain surfactants. [] Additionally, modifying DDAB vesicles with hyaluronic acid enhances their cellular uptake and antitumor efficacy, highlighting the potential of surface modifications for targeted drug delivery. []
A: DDAB exhibits good stability in various formulations. [, ] Encapsulating DDAB in solid lipid nanoparticles improves the stability and bioavailability of loaded drugs, enhancing their therapeutic efficacy. [] Furthermore, freeze-drying with suitable cryoprotectants, like glucose, can further enhance its stability during storage. []
A: While the abstracts lack detailed PK/PD data for DDAB, one study using a murine model shows that topical DDAB application induces a concentration-dependent increase in lymphocyte proliferation, suggesting potential sensitization and immunological responses. []
A: Adapting Pseudomonas aeruginosa to increasing DDAB concentrations can lead to increased resistance, primarily attributed to changes in membrane fatty acid composition. [] This highlights the potential for bacteria to develop resistance against DDAB and underscores the importance of understanding these mechanisms to counter resistance development.
A: While the provided abstracts lack specific data on long-term effects, one study mentions the acute peroral toxicity of a DDAB-containing disinfectant in mice. [] Additionally, research on topical DDAB application in a murine model revealed potential for irritation and hypersensitivity responses, indicating potential adverse effects. []
A: Modifying DDAB vesicles with hyaluronic acid significantly improves cellular uptake and antitumor efficacy, demonstrating its potential for targeted drug delivery. [] Additionally, formulating DDAB into nanocarriers like solid lipid nanoparticles can enhance drug loading and delivery to target sites, improving therapeutic outcomes. []
ANone: The provided abstracts do not mention any research on biomarkers specifically related to DDAB.
A: Common analytical techniques for characterizing DDAB include NMR, FTIR, and Mass Spectrometry. [] Additionally, ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is a sensitive method for quantifying DDAB in air and surface samples. []
A: DDAB’s solubility in water allows for its use in various formulations, including emulsions and nanoemulsions. [, ] Its ability to form micelles and vesicles above its critical micelle concentration (CMC) also contributes to its solubilization capacity. [, ]
A: The development of an air and surface sampling method using UPLC-MS/MS for quantifying DDAB includes validation steps to ensure accuracy, precision, and low bias. [] This method demonstrates high sensitivity and reproducibility, making it suitable for exposure assessment studies.
A: One study investigating the topical application of DDAB in a murine model reveals significant increases in B-cells, T-cells, and dendritic cells in draining lymph nodes, indicating potential for hypersensitivity responses. [] This finding underscores the need for further investigation into DDAB’s immunological effects and the development of strategies to mitigate potential adverse reactions.
ANone: The provided abstracts do not offer specific details regarding DDAB's interaction with drug transporters or drug-metabolizing enzymes.
ANone: The provided abstracts do not offer specific information regarding recycling and waste management strategies for DDAB.
A: The research presented in the abstracts utilizes various experimental techniques, including spectroscopy, microscopy, and cell-based assays, highlighting the availability of these resources for studying DDAB. [1-27] Additionally, theoretical models and computational approaches can be employed to complement experimental findings and deepen our understanding of DDAB's properties and behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




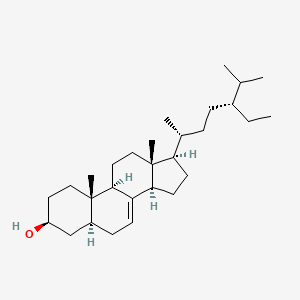

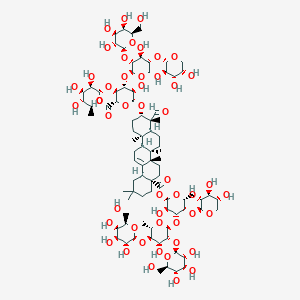
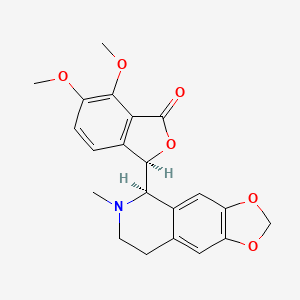

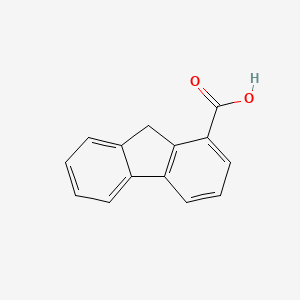
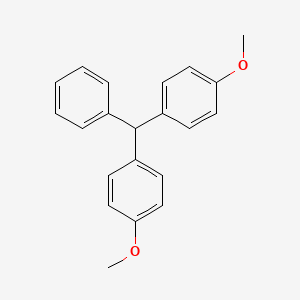

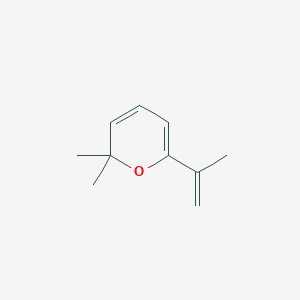
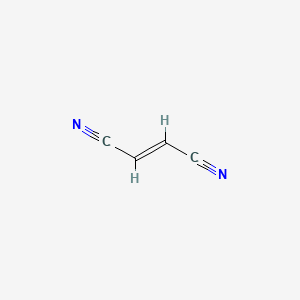
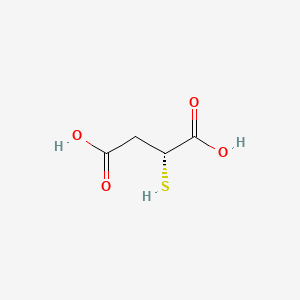

![3-[(2-Chlorophenyl)methyl]-5-methyl-7-(1-pyrrolidinyl)triazolo[4,5-d]pyrimidine](/img/structure/B1194797.png)